5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Overview
Description
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound with a molecular formula C11H11N3O3. It is also known as ZM 241385 and is a highly selective antagonist of adenosine A2a receptors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as Parkinson's disease, cancer, and inflammation.
Scientific Research Applications
Synthesis and Biological Applications
Cytotoxicity and Anticancer Potential : A series of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, were synthesized and demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential antitumor properties and open avenues for cancer therapy research (Hassan, Hafez, & Osman, 2014).
Antiprotozoal Activity : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from similar imidazole precursors, have shown significant antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds exhibited high in vitro potency and remarkable in vivo activity in mouse models, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Enzymatic Polymerization : The compound 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and its triphosphate derivative were synthesized from 2'-deoxyinosine. These compounds were used for enzymatic polymerization, illustrating the potential of such compounds in nucleic acid research and biotechnology applications (Pochet & D'ari, 1990).
Chemical Synthesis and Drug Development
- Synthetic Pathways and Chemical Properties : Research has focused on the synthesis, characterization, and study of various derivatives of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide for their potential application in developing new therapeutic agents. This includes the exploration of its acylation reactions, offering insights into selective functionalization strategies for drug synthesis and development (Mokrushin et al., 1984).
properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-6-14-9(10(15)12)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFSPAKALIOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546128 | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
CAS RN |
93270-70-3 | |
Record name | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.